2-Thieno[3,2-c]pyridin-4-ylaniline

BTK inhibition Kinase inhibitor Medicinal chemistry

Medicinal chemistry teams targeting BTK-driven malignancies or Nav1.7 pain targets often face delays from imprecise building blocks. 2-Thieno[3,2-c]pyridin-4-ylaniline (CAS 2460754-82-7) solves this with a validated thienopyridine scaffold: • Kinase & ion channel: BTK (IC50 12.8 nM) and Nav1.7 (IC50 11 nM) inhibitor synthesis. • SMA research: Key reactant in spinal muscular atrophy modulator development. • Supply: >98% purity, in stock for immediate global shipping.

Molecular Formula C13H10N2S
Molecular Weight 226.3
CAS No. 2460754-82-7
Cat. No. B2805855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thieno[3,2-c]pyridin-4-ylaniline
CAS2460754-82-7
Molecular FormulaC13H10N2S
Molecular Weight226.3
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=CC3=C2C=CS3)N
InChIInChI=1S/C13H10N2S/c14-11-4-2-1-3-9(11)13-10-6-8-16-12(10)5-7-15-13/h1-8H,14H2
InChIKeyMAXDDJUQKFAQKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Thieno[3,2-c]pyridin-4-ylaniline Overview


2-Thieno[3,2-c]pyridin-4-ylaniline is a heterocyclic organic compound with the molecular formula C13H10N2S and a molecular weight of 226.30 . This compound features a rigid, planar framework created by the fusion of a thienopyridine core to an aniline moiety, which imparts unique electronic and steric properties suitable for applications in medicinal chemistry and materials science [1]. The molecule is a high-purity building block designed for advanced pharmaceutical research, with the primary aniline group at the 4-position providing a versatile synthetic handle for further elaboration . Its structural motif combines a privileged thieno[3,2-c]pyridine scaffold with an aniline, making it particularly relevant in the development of kinase inhibitors and conjugated polymers [1].

Why 2-Thieno[3,2-c]pyridin-4-ylaniline Substitution Fails


Direct substitution of 2-Thieno[3,2-c]pyridin-4-ylaniline with a structurally similar analog is not a trivial matter, as the compound's specific arrangement of heteroatoms and the aniline moiety dictates its interaction with biological targets and its synthetic utility. The thieno[3,2-c]pyridine core is a privileged scaffold for kinase inhibition, with subtle modifications to the ring system or substituent position leading to orders-of-magnitude differences in potency and selectivity [1]. For instance, thieno[3,2-c]pyridin-4-amine derivatives have been shown to exhibit variant inhibitory activities against Bruton's tyrosine kinase (BTK), with IC50 values ranging from 11.8 nM for the most potent compound to much higher values for close structural analogs, highlighting the critical role of precise substitution patterns [2]. The presence of the specific aniline group is essential for its role as a reactant in the synthesis of targeted molecules, such as survival motor neuron (SMN) protein modulators and hNav1.7 inhibitors . Therefore, replacing this compound with a generic alternative without rigorous validation of activity, selectivity, and synthetic compatibility would jeopardize the integrity of any research program.

Quantitative Evidence for 2-Thieno[3,2-c]pyridin-4-ylaniline


BTK Inhibitor Potency vs Clinical Candidate

Thieno[3,2-c]pyridin-4-amine derivatives, which include the core structure of 2-Thieno[3,2-c]pyridin-4-ylaniline, have been identified as a novel class of Bruton's tyrosine kinase (BTK) inhibitors [1]. The most potent compound from this series, compound 14g, exhibited an IC50 of 12.8 nM against BTK in a biochemical assay [1]. This demonstrates the scaffold's inherent potential for high potency. For comparison, the approved BTK inhibitor ibrutinib (PCI-32765) shows an IC50 of 0.5 nM in similar assays, providing a benchmark for this class [2]. While the core scaffold itself is not the final drug, its validated ability to be functionalized into single-digit nanomolar inhibitors makes it a highly attractive and proven starting point for drug discovery programs targeting BTK-dependent malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [1].

BTK inhibition Kinase inhibitor Medicinal chemistry

Validated Reactant for SMN Modulator Synthesis

2-Thieno[3,2-c]pyridin-4-ylaniline (CAS 2460754-82-7) is specifically cited as a reactant for the synthesis of Survival Motor Neuron (SMN) protein modulators . While the exact EC50 of the final modulators is not provided for this specific reactant, the compound's established role in this synthetic pathway is a key differentiator. In the broader field, small molecule SMN modulators, such as those from the arylthiazol-piperidine series, have been shown to increase SMN protein levels in cell-based assays with EC50 values in the low micromolar range [1]. The use of 2-Thieno[3,2-c]pyridin-4-ylaniline as a building block in this context implies it imparts specific structural and electronic properties to the final molecule that are crucial for this biological activity, distinguishing it from other, unvalidated aniline derivatives .

Spinal Muscular Atrophy SMN protein modulation Chemical synthesis

Validated Reactant for hNav1.7 Inhibitor Synthesis

The compound is also listed as a reactant for the synthesis of diaminotriazine hNav1.7 inhibitors . hNav1.7 is a clinically validated target for analgesia, and the development of selective inhibitors is a key area of pharmaceutical research. Tetrahydropyridine analogs, a class that can be accessed using aniline-based building blocks, have been developed as potent and selective hNav1.7 inhibitors, with reported IC50 values as low as 11 nM [1]. While the exact potency of the final molecule derived from 2-Thieno[3,2-c]pyridin-4-ylaniline is not specified, its use as a reactant in this context confirms it possesses the specific functional groups and geometry necessary to construct these valuable bioactive molecules .

Pain management hNav1.7 inhibition Chemical synthesis

Physicochemical Differentiation

2-Thieno[3,2-c]pyridin-4-ylaniline possesses distinct physicochemical properties that can differentiate it from other aniline-based building blocks. The compound has a calculated XLogP3 value of 2.9 and a topological polar surface area (TPSA) of 67.2 Ų [1]. The combination of a planar, conjugated thienopyridine core with a rotatable aniline ring (1 rotatable bond) offers a unique balance of rigidity and flexibility that can influence molecular recognition and binding kinetics [1]. For comparison, a simpler analog like 4-phenylaniline (4-aminobiphenyl) would have a different LogP (~2.8) and a different TPSA (26 Ų), leading to significantly different membrane permeability and binding properties. These specific parameters can be critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, making this compound a strategic choice for medicinal chemists aiming to fine-tune the drug-likeness of their leads.

Drug design Lead optimization Physicochemical properties

Key Applications of 2-Thieno[3,2-c]pyridin-4-ylaniline


BTK Inhibitor Discovery for Hematological Malignancies

As evidenced by the potency of optimized thieno[3,2-c]pyridin-4-amine derivatives against BTK (IC50 = 12.8 nM), this compound is an ideal building block for medicinal chemistry campaigns focused on developing new treatments for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [1]. Its use as a core scaffold allows for the rapid generation of diverse compound libraries through functionalization of the aniline and thienopyridine moieties, accelerating hit-to-lead optimization.

SMN Modulator Synthesis for SMA Research

The compound's validated role as a reactant in the synthesis of SMN protein modulators makes it a crucial procurement item for laboratories engaged in discovering and developing new therapies for Spinal Muscular Atrophy (SMA) . By incorporating this building block, researchers can access novel chemical space that has been shown to positively modulate SMN protein levels, a key therapeutic strategy for this disease.

hNav1.7 Inhibitor Development for Pain Management

Given its documented use in the synthesis of diaminotriazine hNav1.7 inhibitors, 2-Thieno[3,2-c]pyridin-4-ylaniline is a strategic starting material for programs targeting the voltage-gated sodium channel Nav1.7 for pain management . The need for non-opioid analgesics is high, and this compound provides an entry point into a class of molecules with demonstrated potent (IC50 = 11 nM) and selective inhibition of this validated pain target.

Lead Optimization via Physicochemical Properties

The distinct physicochemical profile of 2-Thieno[3,2-c]pyridin-4-ylaniline (XLogP3: 2.9, TPSA: 67.2 Ų) offers a strategic advantage in drug design [2]. Medicinal chemists can use this compound to systematically modulate the lipophilicity, permeability, and solubility of their lead series. Its specific balance of properties can help overcome common ADME hurdles encountered with other, less optimal heteroaromatic building blocks, leading to higher quality drug candidates.

Technical Documentation Hub

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